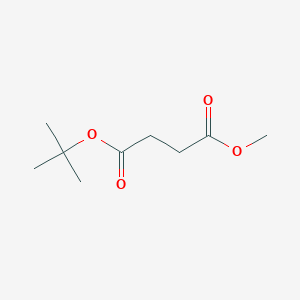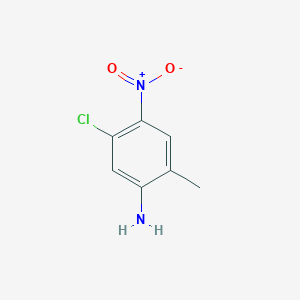
Pentyl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 3,5-dinitrobenzoate, also known as PDNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a nitroaromatic compound that has been used as a reagent in various biochemical assays.
Wissenschaftliche Forschungsanwendungen
Pentyl 3,5-dinitrobenzoate has been used in various scientific research applications. It is commonly used as a reagent in enzyme assays, where it is used to measure the activity of esterases and lipases. It has also been used as a substrate in the study of enzyme kinetics. Additionally, Pentyl 3,5-dinitrobenzoate has been used in the development of biosensors for the detection of esterase activity.
Wirkmechanismus
Pentyl 3,5-dinitrobenzoate is a substrate for esterases and lipases. When it is hydrolyzed by these enzymes, it produces a yellow product that can be measured spectrophotometrically. The mechanism of action involves the hydrolysis of the ester bond between the pentanol and 3,5-dinitrobenzoic acid, which produces the yellow product.
Biochemical and Physiological Effects:
Pentyl 3,5-dinitrobenzoate has no known biochemical or physiological effects on living organisms. It is an inert compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Pentyl 3,5-dinitrobenzoate in lab experiments is its specificity for esterases and lipases. It can be used to measure the activity of these enzymes with high accuracy. Additionally, Pentyl 3,5-dinitrobenzoate is relatively stable and can be stored for long periods of time.
One limitation of using Pentyl 3,5-dinitrobenzoate is that it is not a universal substrate for all esterases and lipases. Some enzymes may not hydrolyze the compound, which can lead to inaccurate results. Additionally, Pentyl 3,5-dinitrobenzoate is not suitable for use in vivo, as it is not metabolized by living organisms.
Zukünftige Richtungen
There are several future directions for the use of Pentyl 3,5-dinitrobenzoate in scientific research. One area of interest is the development of biosensors for the detection of esterase activity in vivo. Another area of interest is the use of Pentyl 3,5-dinitrobenzoate in the study of enzyme kinetics and the development of enzyme inhibitors. Additionally, Pentyl 3,5-dinitrobenzoate may have potential applications in the detection of environmental pollutants and the development of new drugs.
Conclusion:
Pentyl 3,5-dinitrobenzoate is a useful compound in scientific research due to its specificity for esterases and lipases. It has been used in various applications, including enzyme assays, biosensors, and the study of enzyme kinetics. While it has no known biochemical or physiological effects on living organisms, it has several advantages and limitations for use in lab experiments. There are also several future directions for the use of Pentyl 3,5-dinitrobenzoate in scientific research, including the development of biosensors and the study of enzyme inhibitors.
Synthesemethoden
The synthesis of Pentyl 3,5-dinitrobenzoate involves the reaction of 3,5-dinitrobenzoic acid with pentanol in the presence of a dehydrating agent. The reaction yields Pentyl 3,5-dinitrobenzoate as a yellow crystalline solid. The synthesis is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
10478-03-2 |
|---|---|
Produktname |
Pentyl 3,5-dinitrobenzoate |
Molekularformel |
C12H14N2O6 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
pentyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C12H14N2O6/c1-2-3-4-5-20-12(15)9-6-10(13(16)17)8-11(7-9)14(18)19/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
KVRKVNNGYVWNGH-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
10478-03-2 |
Synonyme |
Benzoic acid, 3,5-dinitro-, pentyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















